molecular formula C25H23BrF3N3O2 B15035849 N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B15035849
M. Wt: 534.4 g/mol
InChI Key: RWWBTZIYKAIXBO-UHFFFAOYSA-N
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Description

N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a pyridine ring, and a trifluoromethylphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the pyridine is coupled with a halogenated quinoline intermediate.

    Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be added through a Friedel-Crafts acylation reaction.

    Final Assembly: The final compound is assembled through an amide coupling reaction, where the carboxylic acid derivative of the quinoline is coupled with the amine derivative of the pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the pyridine ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the quinoline core.

    Substitution: Substitution reactions can take place at the bromine atom on the pyridine ring and the trifluoromethyl group on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride and potassium tert-butoxide.

Major Products

    Oxidation: Oxidation can lead to the formation of quinoline N-oxides and pyridine N-oxides.

    Reduction: Reduction can yield alcohol derivatives of the quinoline core.

    Substitution: Substitution reactions can produce derivatives with various functional groups replacing the bromine or trifluoromethyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe for studying the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for biochemical assays.

Medicine

In medicine, this compound has potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s ability to form hydrogen bonds, π-π interactions, and hydrophobic interactions allows it to modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-pyridinyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • N-(5-fluoro-2-pyridinyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • N-(5-iodo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

The uniqueness of N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide lies in its specific combination of functional groups. The presence of the bromine atom on the pyridine ring and the trifluoromethyl group on the phenyl ring imparts unique reactivity and biological activity. This makes it distinct from other similar compounds and highlights its potential for various applications.

Properties

Molecular Formula

C25H23BrF3N3O2

Molecular Weight

534.4 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H23BrF3N3O2/c1-13-20(23(34)32-19-9-8-14(26)12-30-19)21(15-6-4-5-7-16(15)25(27,28)29)22-17(31-13)10-24(2,3)11-18(22)33/h4-9,12,21,31H,10-11H2,1-3H3,(H,30,32,34)

InChI Key

RWWBTZIYKAIXBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3C(F)(F)F)C(=O)NC4=NC=C(C=C4)Br

Origin of Product

United States

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